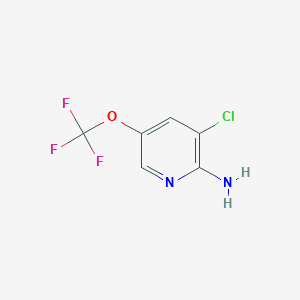

3-Chloro-5-(trifluoromethoxy)pyridin-2-amine

Description

3-Chloro-5-(trifluoromethoxy)pyridin-2-amine (CAS: 79456-26-1), also known as 2-amino-3-chloro-5-trifluoromethylpyridine, is a halogenated pyridine derivative. It serves as a critical intermediate in agrochemical synthesis, particularly for fungicides such as fluazinam . The compound features a chloro group at position 3, a trifluoromethoxy (OCF₃) group at position 5, and an amine group at position 2. Its crystal structure reveals intramolecular N–H⋯Cl interactions and N–H⋯N hydrogen bonding, which stabilize the molecular packing . The trifluoromethoxy group enhances electron-withdrawing effects, influencing reactivity and biological activity.

Properties

Molecular Formula |

C6H4ClF3N2O |

|---|---|

Molecular Weight |

212.56 g/mol |

IUPAC Name |

3-chloro-5-(trifluoromethoxy)pyridin-2-amine |

InChI |

InChI=1S/C6H4ClF3N2O/c7-4-1-3(2-12-5(4)11)13-6(8,9)10/h1-2H,(H2,11,12) |

InChI Key |

CIIZBOVPOJPLEM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N)OC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Vapor Phase Chlorination

- Process: 5-trifluoromethylpyridine derivatives with a hydrogen atom at the 3-position are reacted with chlorine gas in the vapor phase.

- Catalysts: Activated carbon or metal chlorides (iron chloride, antimony chloride, copper chloride, zinc chloride) are used to facilitate selective chlorination.

- Outcome: This reaction yields 3-chloro-5-trifluoromethylpyridine and related dichloro or trichloro derivatives depending on reaction conditions.

- Conditions: Industrially feasible, simple, and cost-effective with controlled temperature and chlorine flow.

- Example Products: 3-chloro-5-trifluoromethylpyridine (b.p. 144-145°C), 2,3-dichloro-5-trifluoromethylpyridine, 2,3,6-trichloro-5-trifluoromethylpyridine.

Amination Reaction

Introduction of the Amino Group at the 2-Position

- Raw Material: 2,3,6-trichloro-5-trifluoromethylpyridine or 3-chloro-5-trifluoromethylpyridine.

- Aminating Agents: Liquid ammonia or aqueous ammonia.

- Solvents: Alcohols (methanol, ethanol), toluene, or mixtures thereof.

- Reaction Conditions: Temperature range of 50–140 °C, pressure 0.5–3.0 MPa, reaction time 6–12 hours.

- Mechanism: Nucleophilic aromatic substitution where chlorine atoms are replaced by amino groups.

- Notes: Water is used to absorb residual ammonia post-reaction.

Reductive Dechlorination

Selective Removal of Chlorine at the 6-Position

- Objective: Convert 2-amino-3,6-dichloro-5-trifluoromethylpyridine to 2-amino-3-chloro-5-trifluoromethylpyridine.

- Reagents: Zinc powder as a reducing agent, tetrabutylammonium bromide as a phase transfer catalyst.

- Acid: Sulfuric acid or hydrochloric acid added dropwise.

- Solvents: Dichloroethane or toluene.

- Conditions: Reaction temperature around 30–35 °C, reaction time 3–4 hours.

- Workup: Neutralization with ammonia water, phase separation, washing with hydrochloric acid, and drying.

- Yield and Purity: High conversion rates (up to 99.6% purity) and good isolated yields (e.g., 23.8 g from 40 g starting material).

Alternative Catalytic Amination

- Catalysts: Palladium or platinum metals can catalyze the amination of 3-chloro-5-(trifluoromethyl)pyridine with ammonia.

- Solvents: Alcohols or ethers.

- Mechanism: Catalytic activation of the carbon-fluorine bond in the trifluoromethyl group, facilitating hydrogen transfer and subsequent amination.

- Control Parameters: Reaction temperature, pressure, and reactant concentrations critically influence yield and purity.

Summary Table of Preparation Steps

| Step | Starting Material | Reagents/Conditions | Product | Notes |

|---|---|---|---|---|

| Chlorination | 5-trifluoromethylpyridine derivatives | Cl2 gas, activated carbon or metal chloride catalyst, vapor phase | 3-chloro-5-trifluoromethylpyridine and chlorinated derivatives | Industrially scalable, selective |

| Amination | 2,3,6-trichloro-5-trifluoromethylpyridine | NH3 (liquid or aqueous), methanol/toluene, 50–140 °C, 0.5–3.0 MPa, 6–12 h | 2-amino-3,6-dichloro-5-trifluoromethylpyridine | Nucleophilic substitution |

| Reductive Dechlorination | 2-amino-3,6-dichloro-5-trifluoromethylpyridine | Zn powder, tetrabutylammonium bromide, H2SO4 or HCl, 30–35 °C, 3–4 h | 2-amino-3-chloro-5-trifluoromethylpyridine | High purity, selective dechlorination |

| Catalytic Amination | 3-chloro-5-(trifluoromethyl)pyridine | Pd or Pt catalyst, ammonia, alcohol/ether solvent | 3-chloro-5-(trifluoromethyl)pyridin-2-amine | Requires precise control of conditions |

Research Findings and Practical Considerations

- The use of 2,3,6-trichloro-5-trifluoromethylpyridine as a starting material for amination followed by zinc-mediated reductive dechlorination is a cost-effective and efficient route to obtain high-purity 3-chloro-5-(trifluoromethyl)pyridin-2-amine.

- Vapor phase chlorination with metal chloride catalysts offers an industrially viable method to introduce chlorine selectively at the 3-position of trifluoromethylpyridines.

- Catalytic amination using noble metals provides an alternative but requires careful optimization of reaction parameters to maximize yield and minimize side reactions.

- Solvent choice impacts reaction efficiency and downstream processing; alcohols and toluene are commonly used depending on the step.

- The described methods can be adapted for the trifluoromethoxy analog by substituting the trifluoromethyl group with trifluoromethoxy, though specific reaction conditions may require optimization due to electronic and steric differences.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(trifluoromethoxy)pyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a primary amine.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation of the amino group can produce a nitro-substituted pyridine .

Scientific Research Applications

Agrochemical Applications

The most significant application of 3-Chloro-5-(trifluoromethoxy)pyridin-2-amine is in the agrochemical industry:

- Pesticides : This compound serves as an intermediate in the synthesis of several agrochemicals designed to protect crops from pests and diseases. Notably, derivatives containing trifluoromethylpyridine structures have been developed into commercial pesticides, such as Fluazifop-butyl, which was one of the first to utilize this chemistry .

- Market Growth : Since its introduction, over 20 agrochemicals containing trifluoromethylpyridine derivatives have received ISO common names, indicating a growing market for these compounds in agricultural applications .

Pharmaceutical Applications

In addition to its agrochemical uses, this compound has potential applications in pharmaceuticals:

- Drug Development : Several pharmaceutical products are being developed that incorporate the trifluoromethoxy group due to its ability to enhance bioactivity and pharmacokinetic properties. Research indicates that compounds with this moiety exhibit improved efficacy against various diseases .

- Clinical Trials : Currently, multiple candidates containing trifluoromethylpyridine structures are undergoing clinical trials, reflecting ongoing research into their therapeutic potential .

Case Study 1: Synthesis and Efficacy of Trifluoromethylpyridine Derivatives

A study published in J-Pesticides highlighted the synthesis of various trifluoromethylpyridine derivatives and their efficacy as pesticides. The research demonstrated that these derivatives possess enhanced insecticidal properties compared to their non-fluorinated counterparts. The study also emphasized the importance of optimizing synthesis routes for better yield and efficiency .

Research conducted on the biological activities of trifluoromethylpyridine derivatives showed promising results in terms of antimicrobial and antifungal properties. The unique electronic characteristics imparted by fluorine atoms were found to significantly affect the interaction with biological targets, leading to increased potency against pathogens .

Mechanism of Action

The mechanism of action of 3-Chloro-5-(trifluoromethoxy)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can bind to its target, inhibiting its activity or modulating its function. This interaction can lead to various biological effects, such as the inhibition of viral replication or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

3-Bromo-5-(trifluoromethoxy)pyridin-2-amine

- Structure : Bromo (Br) replaces the chloro (Cl) at position 3.

- Synthesis : Produced via bromination of 5-(trifluoromethoxy)pyridin-2-amine using N-bromosuccinimide (NBS) in dichloromethane (57% yield) .

- Properties : Higher molecular weight (271.00 g/mol vs. 226.56 g/mol) and altered reactivity due to bromine’s lower electronegativity but stronger leaving-group ability. Forms a yellow solid .

3-Iodo-5-(trifluoromethyl)pyridin-2-amine

Trifluoromethyl vs. Trifluoromethoxy Derivatives

3-Chloro-5-(trifluoromethyl)pyridin-2-amine

Functionalized Derivatives

N-(1-Benzylpiperidin-4-yl)-3-chloro-5-(trifluoromethyl)pyridin-2-amine

- Structure : Incorporates a benzylpiperidine moiety at the amine group .

- Applications : Pharmaceutical candidate with improved solubility and bioavailability due to the piperidine ring’s basicity and lipophilicity.

1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-methyl-1H-pyrazol-5-amine

Complex Agrochemical Derivatives

3-Chloro-N-[2,6-dinitro-3-propoxy-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

Structural and Functional Analysis Table

Biological Activity

3-Chloro-5-(trifluoromethoxy)pyridin-2-amine (CAS 79456-26-1) is a compound of significant interest in both the pharmaceutical and agrochemical sectors due to its diverse biological activities. This article reviews its biological properties, synthesizing findings from various studies and presenting relevant data tables and case studies.

Chemical Structure and Properties

Chemical Structure:

The compound features a pyridine ring substituted with a chlorine atom at the 3-position and a trifluoromethoxy group at the 5-position. This unique structure contributes to its biological activity.

Physicochemical Properties:

The presence of fluorine atoms enhances lipophilicity and metabolic stability, making trifluoromethylated compounds attractive for drug design and agrochemical applications .

Antibacterial Activity

Research indicates that derivatives of trifluoromethylpyridine, including this compound, exhibit notable antibacterial properties. A study demonstrated that related compounds showed activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as antibacterial agents .

Table 1: Antibacterial Activity of Trifluoromethylpyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | MRSA | 1.5 μg/mL |

| B | Xanthomonas oryzae | 83 mg/L |

| C | Ralstonia solanacearum | 40-78 mg/L |

Note: Values are derived from various studies assessing different derivatives of trifluoromethylpyridines .

Insecticidal Activity

Insecticidal properties have also been reported for trifluoromethylpyridine derivatives. For instance, certain thioether-containing compounds demonstrated effective insecticidal activity against Plutella xylostella, with EC50 values indicating superior performance compared to existing commercial insecticides .

Table 2: Insecticidal Activity Against Plutella xylostella

| Compound | Activity (%) at 500 mg/L |

|---|---|

| E1 | 50 ± 0 |

| E2 | 45 ± 2.9 |

| E3 | 75 ± 0 |

Data reflects mean values from triplicate tests conducted under controlled conditions .

The mechanisms underlying the biological activities of this compound involve interactions with specific bacterial enzymes and pathways. For example, studies suggest that certain derivatives act as inhibitors of Sfp-PPTase, an enzyme crucial for bacterial metabolism . The structure-activity relationship (SAR) analysis indicates that modifications to the pyridine ring significantly affect potency, emphasizing the importance of specific functional groups in enhancing biological efficacy .

Case Studies

- Antibacterial Screening : A high-throughput screening identified several trifluoromethylpyridine derivatives with promising antibacterial activity against a range of pathogens, leading to further optimization and development of new therapeutic agents .

- Agrochemical Applications : The development of trifluoromethylpyridine-based pesticides has been notable, with several compounds entering the market as effective solutions for crop protection against various pests and diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.